Bis(3,5-dichlorophenyl)phosphane
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Overview
Description
Bis(3,5-dichlorophenyl)phosphine is an organophosphorus compound characterized by the presence of two 3,5-dichlorophenyl groups attached to a central phosphorus atom. This compound is notable for its applications in various fields, including organic synthesis and catalysis. Its unique structure imparts specific electronic and steric properties, making it a valuable reagent in chemical research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3,5-dichlorophenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorophenylmagnesium bromide with phosphorus trichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
2C6H3Cl2MgBr+PCl3→(C6H3Cl2)2PCl+2MgBrCl
Industrial Production Methods: In industrial settings, the production of bis(3,5-dichlorophenyl)phosphine often involves large-scale reactions using similar Grignard reagents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-dichlorophenyl)phosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines with different substituents.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Bis(3,5-dichlorophenyl)phosphine oxide.
Reduction: Various substituted phosphines.
Substitution: Products depend on the nucleophile used, such as bis(3,5-dichlorophenyl)amine.
Scientific Research Applications
Bis(3,5-dichlorophenyl)phosphine is utilized in several scientific research areas:
Chemistry: It serves as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a therapeutic agent.
Industry: It is used in the synthesis of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism by which bis(3,5-dichlorophenyl)phosphine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and influencing their reactivity. The electronic properties of the 3,5-dichlorophenyl groups modulate the electron density at the phosphorus atom, affecting the overall catalytic activity. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed pathways are still under investigation.
Comparison with Similar Compounds
Dichlorophenylphosphine: Similar in structure but with only one 3,5-dichlorophenyl group.
Triphenylphosphine: Contains three phenyl groups instead of 3,5-dichlorophenyl groups.
Diphenylphosphine: Contains two phenyl groups.
Uniqueness: Bis(3,5-dichlorophenyl)phosphine is unique due to the presence of two 3,5-dichlorophenyl groups, which impart distinct electronic and steric properties. These properties make it particularly effective in specific catalytic applications where other phosphines may not perform as well.
Properties
Molecular Formula |
C12H7Cl4P |
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Molecular Weight |
324.0 g/mol |
IUPAC Name |
bis(3,5-dichlorophenyl)phosphane |
InChI |
InChI=1S/C12H7Cl4P/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6,17H |
InChI Key |
LEVZQOHTSPVCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)PC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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